molecular formula C19H26N2O3 B10888763 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10888763
M. Wt: 330.4 g/mol
InChI Key: KMPHPCYSOSPHRW-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethoxy and methoxy group on one side and a furan moiety on the other. The presence of these substituents is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The activity is often attributed to the structural characteristics that enhance binding to bacterial enzymes or disrupt cell membrane integrity .

Anti-inflammatory Effects

In vitro studies have demonstrated that piperazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Compounds structurally related to this compound have shown up to 87% inhibition of TNF-α at concentrations around 10 μM, indicating potential for therapeutic applications in inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research on similar piperazine derivatives has shown moderate to significant efficacy against various cancer cell lines. For example, some derivatives were found to inhibit PARP1 activity, a target in cancer therapy, with IC50 values comparable to established drugs like Olaparib .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytokine Modulation : By inhibiting cytokine production, the compound may reduce inflammation and related symptoms.

Study 1: Antimicrobial Efficacy

A study evaluating various piperazine derivatives reported that compounds with similar structural features showed significant antibacterial activity against several strains, highlighting the importance of substituent groups in enhancing bioactivity .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of piperazine derivatives indicated that specific substitutions could lead to enhanced inhibition of TNF-α production, which is critical in managing inflammatory diseases .

Comparative Analysis of Piperazine Derivatives

Compound NameStructureIC50 (μM)Activity Type
Compound A[Structure A]5.08 ± 0.4Antimicrobial
Compound B[Structure B]10Anti-inflammatory
Compound C[Structure C]57.3Anticancer

Scientific Research Applications

The compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that it may activate caspases and modulate apoptotic pathways .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Table 1: Biological Activities of 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC: 12 µg/mL
AntimicrobialS. aureusMIC: 10 µg/mL
AntitumorCancer Cell LinesInduction of apoptosis
NeuroprotectiveNeuronal CellsReduction in oxidative stress

Pharmacological Insights

The pharmacokinetic properties of this compound are still under investigation. However, compounds with similar structures have shown favorable absorption and distribution profiles, making them suitable candidates for drug development. Future studies should focus on elucidating the metabolic pathways and potential side effects associated with this compound.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C19H26N2O3/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14-15H2,1-2H3

InChI Key

KMPHPCYSOSPHRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC

Origin of Product

United States

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